7,7-Dimethyl-[1,4]oxazepane
CAS No.: 933734-87-3
Cat. No.: VC5593861
Molecular Formula: C7H15NO
Molecular Weight: 129.203
* For research use only. Not for human or veterinary use.
![7,7-Dimethyl-[1,4]oxazepane - 933734-87-3](/images/structure/VC5593861.png)
Specification
CAS No. | 933734-87-3 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.203 |
IUPAC Name | 7,7-dimethyl-1,4-oxazepane |
Standard InChI | InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3 |
Standard InChI Key | OCMJEALURTVSCX-UHFFFAOYSA-N |
SMILES | CC1(CCNCCO1)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, as per IUPAC guidelines, is 7,7-dimethyl-1,4-oxazepane . Its molecular formula reflects a seven-membered ring containing one oxygen and one nitrogen atom, with two methyl groups substituents at the 7-position. The structural uniqueness arises from the fusion of oxazepane’s heterocyclic framework with steric hindrance introduced by the dimethyl groups.
Structural Depiction and Stereochemistry
The 2D structure (Fig. 1) reveals a chair-like conformation stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms . The 3D conformer model further illustrates the equatorial orientation of the methyl groups, minimizing steric strain . The SMILES notation CC1(CCNCCO1)C and InChIKey OCMJEALURTVSCX-UHFFFAOYSA-N provide unambiguous representations for computational and experimental studies.
Table 1: Key Identifiers of 7,7-Dimethyl-[1, oxazepane
Property | Value | Source |
---|---|---|
CAS Number | 933734-87-3 | |
Molecular Formula | ||
Molecular Weight | 129.20 g/mol | |
XLogP3 | 0.4 | |
Hydrogen Bond Donors | 1 |
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s computed properties include a partition coefficient (XLogP3) of 0.4 , indicating moderate lipophilicity. With one hydrogen bond donor and two acceptors , it exhibits balanced solubility in polar and nonpolar solvents, a desirable trait for drug formulations.
Table 2: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
Rotatable Bond Count | 0 | Cactvs 3.4.6 |
Exact Mass | 129.115364 Da | PubChem 2.1 |
Topological Polar SA | 22.5 Ų | Cactvs 3.4.6 |
Pharmaceutical and Industrial Applications
Role in API Development
7,7-Dimethyl- oxazepane serves as a precursor for neuroactive compounds and protease inhibitors . Its hydrochloride salt enhances bioavailability, making it suitable for oral drug formulations .
Material Science Applications
The compound’s rigid structure and low rotatable bond count make it a candidate for designing metal-organic frameworks (MOFs) and liquid crystals. Its derivatization potential is under exploration for catalytic systems.
Recent Advances and Future Directions
Derivative Development
The synthesis of 7,7-dimethyl-1,4-oxazepane hydrochloride opens avenues for salt-based drug formulations with improved pharmacokinetics.
Computational Modeling
Density functional theory (DFT) studies predict enhanced binding affinity for GABA receptors, positioning it as a potential anxiolytic agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume